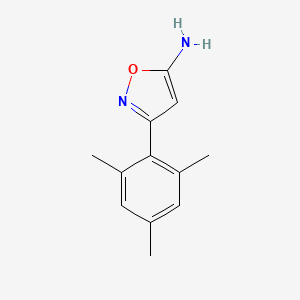
3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesitylisoxazol-5-amine is a heterocyclic compound with the molecular formula C10H13N2O It belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylisoxazol-5-amine typically involves the formation of an intermediate, which is then cyclized to form the isoxazole ring. One common method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate. This intermediate undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to yield 3-Mesitylisoxazol-5-amine .
Industrial Production Methods: Industrial production of 3-Mesitylisoxazol-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as microwave irradiation and ultrasonication have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylisoxazol-5-amine undergoes various chemical reactions, including:
Heterocyclization: It reacts with pyruvic acid derivatives to form different heterocyclic systems.
Condensation: It can participate in multi-component condensations with aromatic aldehydes and pyruvic acid.
Common Reagents and Conditions:
Reagents: Pyruvic acid derivatives, aromatic aldehydes, hydroxylamine, p-toluenesulfonyl hydrazide.
Conditions: Alkaline conditions, microwave irradiation, ultrasonication.
Major Products:
Furanones and Pyrrolones: Formed through selective synthetic procedures involving pyruvic acid derivatives.
Isoxazolopyridines: Resulting from two-component condensations with ethyl 4-aryl-2-oxobut-3-enoate.
Scientific Research Applications
3-Mesitylisoxazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Mesitylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its ability to undergo heterocyclization and condensation reactions makes it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar isoxazole ring structure but differs in the substitution pattern.
5-Amino-3-methylisoxazole: Another isomer with distinct reactivity and applications.
Uniqueness: 3-Mesitylisoxazol-5-amine stands out due to its mesityl group, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial and electronic configurations .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,13H2,1-3H3 |
InChI Key |
DTQJFDRRADSNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
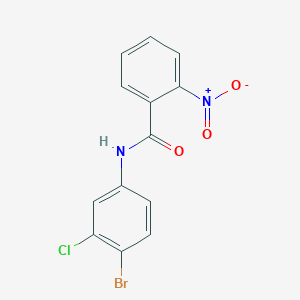


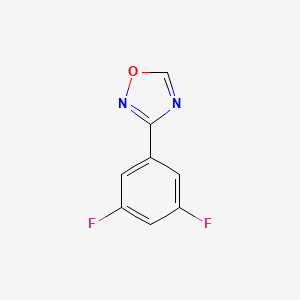


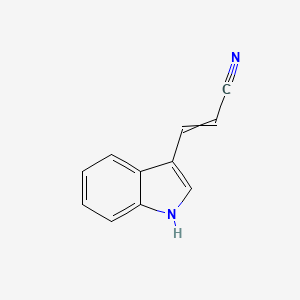

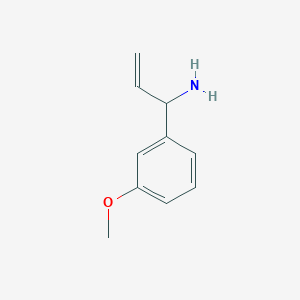
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)
